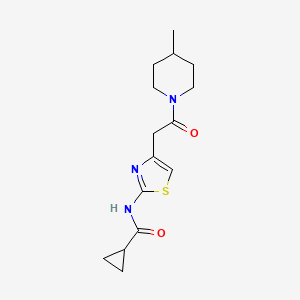

N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

説明

N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a cyclopropanecarboxamide group and a 4-methylpiperidin-1-yl acetamide side chain.

特性

IUPAC Name |

N-[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-10-4-6-18(7-5-10)13(19)8-12-9-21-15(16-12)17-14(20)11-2-3-11/h9-11H,2-8H2,1H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNOHSJSHXVANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to influence various cellular processes, including signal transduction, protein synthesis, and cell cycle regulation.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Based on its structural features, it may have potential effects on cellular processes such as signal transduction, protein synthesis, and cell cycle regulation.

生物活性

N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide, a compound with the molecular formula and a molecular weight of approximately 307.41 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3O2S |

| Molecular Weight | 307.41 g/mol |

| IUPAC Name | N-[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

| CAS Number | 923184-14-9 |

The precise mechanism of action for N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide remains to be fully elucidated. However, based on its structural characteristics and similarity to other bioactive compounds, it is hypothesized that it may exert its effects through:

- Non-Covalent Interactions : The compound likely interacts with biological targets via hydrogen bonding, ionic interactions, and hydrophobic effects.

- Influence on Biochemical Pathways : Similar compounds have been shown to affect cellular processes such as signal transduction, protein synthesis, and cell cycle regulation.

Anticancer Properties

Research indicates that compounds structurally related to N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide exhibit significant anticancer activity. For instance:

- In Vitro Studies : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Specific IC50 values (the concentration required to inhibit 50% of cell growth) have not been established for this compound directly but can be inferred from related compounds.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the bioavailability and therapeutic potential of this compound:

- Absorption : The compound is expected to have moderate absorption characteristics based on its molecular structure.

- Distribution : It may distribute widely in tissues due to its lipophilic nature.

- Metabolism : Potential metabolic pathways remain to be characterized.

- Excretion : Likely excreted via renal pathways, but specific studies are needed.

Case Studies and Research Findings

Several studies have investigated compounds within the same class as N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide. Below are notable findings:

類似化合物との比較

Structural and Physicochemical Comparisons

The compound shares structural motifs with several thiazole- and piperidine-based derivatives. Key comparisons include:

Key Observations :

- Structural Flexibility vs. Rigidity : The target compound’s cyclopropane ring and 4-methylpiperidine group enhance rigidity compared to urea-based analogs (e.g., 2b ), which may influence binding specificity .

- Substituent Effects : Piperazine/piperidine derivatives (e.g., 45 , 13 ) exhibit varied bioactivities depending on substituents. For example, 45 ’s 4-methylpiperazine group may improve solubility, whereas 13 ’s 4-methoxyphenylpiperazine enhances MMP inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。